molecular formula C26H27NO4 B12973809 (9H-Fluoren-9-yl)methyl (3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate

(9H-Fluoren-9-yl)methyl (3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate

Cat. No.: B12973809
M. Wt: 417.5 g/mol
InChI Key: ADHRNFHJXCNWIF-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl (3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate is a complex organic compound that features a fluorenyl group, a benzyloxy group, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl (3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate typically involves multiple steps, starting with the preparation of the fluorenyl group and the benzyloxy group. One common method involves the use of fluorenylmethanol and benzyloxypropylamine as starting materials. The reaction conditions often include the use of protecting groups to ensure selective reactions at specific sites on the molecule. The final step usually involves the formation of the carbamate linkage through a reaction with a suitable isocyanate or carbamoyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl (3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The benzyloxy group can be reduced to form a benzyl alcohol.

    Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of benzyl alcohols.

    Substitution: Formation of halogenated or nitrated fluorenyl derivatives.

Scientific Research Applications

(9H-Fluoren-9-yl)methyl (3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl (3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate involves its interaction with specific molecular targets. The fluorenyl group can intercalate into DNA, affecting its structure and function. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The carbamate linkage provides stability and resistance to hydrolysis, making it suitable for various biochemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9H-Fluoren-9-yl)methyl (3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate is unique due to the presence of both a benzyloxy group and a hydroxymethyl group, which provide distinct chemical reactivity and potential for diverse applications in synthetic and biochemical research.

Properties

Molecular Formula

C26H27NO4

Molecular Weight

417.5 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-(hydroxymethyl)-3-phenylmethoxypropyl]carbamate

InChI

InChI=1S/C26H27NO4/c28-15-20(17-30-16-19-8-2-1-3-9-19)14-27-26(29)31-18-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,20,25,28H,14-18H2,(H,27,29)

InChI Key

ADHRNFHJXCNWIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO

Origin of Product

United States

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